4-Nitrobenzo-18-crown-6

Übersicht

Beschreibung

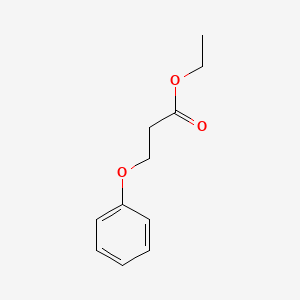

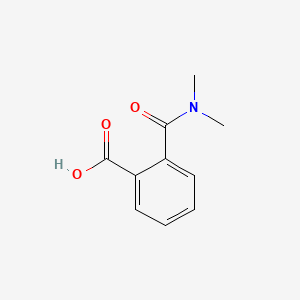

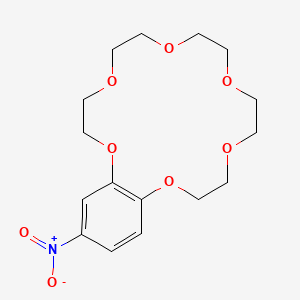

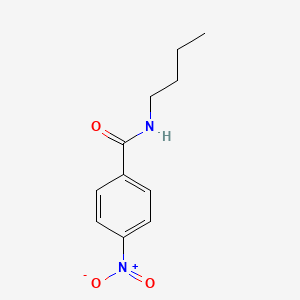

4-Nitrobenzo-18-crown-6 is a derivative of the dibenzo-18-crown-6 ether, which is a macrocyclic compound consisting of a large ring containing several ether groups. The nitro derivative implies the presence of a nitro functional group attached to the benzene ring of the dibenzo-18-crown-6 molecule. This modification is likely to influence the chemical and physical properties of the compound, as well as its selectivity and reactivity towards various ions and molecules.

Synthesis Analysis

The synthesis of nitro derivatives of dibenzo-18-crown-6 involves a nitration reaction. Specifically, the reaction of dibenzo-18-crown-6 with nitric acid in the presence of lanthanum nitrate in acetonitrile results in the production of its nitro derivative, namely 20,25-dinitro-2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene . Additionally, the synthesis of di(nitrobenzo)-18-crown-6 derivatives has been achieved with high selectivity by using a mixture of acetic anhydride (Ac2O) and nitric acid (HNO3) as the nitrating agent . The reaction conditions, such as the ratio of nitrating agents, temperature, and time, have been optimized to achieve a high yield of the trans-isomer of the nitro derivative .

Molecular Structure Analysis

The molecular structure of the synthesized nitro derivatives of dibenzo-18-crown-6 has been characterized using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet (UV) spectroscopy have been employed to determine the chemical structures of these compounds . These techniques provide detailed information about the molecular framework and the position of the nitro groups on the benzene rings.

Chemical Reactions Analysis

The nitro derivatives of dibenzo-18-crown-6 are expected to undergo chemical reactions typical of nitro compounds and ethers. The presence of the nitro group can make the compound susceptible to further chemical modifications, such as reduction to an amino group. The study of the di(nitrobenzo)-18-crown-6 derivative has also included the investigation of its catalytic hydrogenation to form the corresponding di(aminobenzo)-18-crown-6 derivative . This transformation demonstrates the reactivity of the nitro group and its potential for further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzo-18-crown-6 derivatives are influenced by the presence of the nitro group and the macrocyclic ether structure. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring and the overall polarity of the molecule. The ether groups in the crown ether can act as ligands, binding to various cations with selectivity based on the size of the macrocycle and the nature of the substituents. The synthesis study has shown that the reaction conditions can significantly affect the yield and selectivity of the nitro derivative, indicating that the physical and chemical properties can be finely tuned .

Wissenschaftliche Forschungsanwendungen

1. Complexation Studies

4-Nitrobenzo-18-crown-6 has been studied for its ability to form complexes with various ions. For example, a study investigated the complexation of 4-nitrobenzo-15-crown-5 and other crown ethers with sodium ions in methanol, indicating the significance of crown ethers in complex formation with specific ions (Zolgharnein et al., 2007).

2. Synthesis and Characterization

There has been research focused on the synthesis and characterization of derivatives of 4-Nitrobenzo-18-crown-6. For instance, the synthesis and characterization of trans-di(nitrobenzo)-18-crown-6 and its derivatives demonstrated the role of these compounds in chemical research (Wu et al., 2018).

3. Spectral Studies

Spectral studies, such as X-ray diffraction and optical spectral study, have been conducted on 4'-Nitrobenzo-18-crown-6 and its derivatives. These studies contribute to understanding the structural and optical properties of these compounds (Deshmukh et al., 2009).

4. Molecular Interaction Research

The interaction of 4-Nitrobenzo-18-crown-6 with other molecules has been explored. Research on infrared spectral studies of crown ether molecular complexes with 4-Nitroaniline provides insights into the molecular interactions and stability of these complexes (El-eswed et al., 1997).

5. Chemical Ring Studies

Studies have beenconducted on the chemical ring cleavage of crown ethers, including 4-nitrobenzo-18-crown-6. This research is significant for understanding the chemical properties and potential applications of crown ethers in various chemical reactions and syntheses (Ágai et al., 1985).

6. Host-Guest Complexes

4-Nitrobenzo-18-crown-6 has been examined for its complexing power with metal and ammonium cations. This type of research is crucial in the study of host-guest chemistry and can lead to applications in molecular recognition and sensor development (Dmitrieva et al., 2011).

7. Interaction with Hydronium Ion

Research on the interaction of dibenzo-18-crown-6 with the hydronium ion, using 4-Nitrobenzo-18-crown-6, contributes to our understanding of ion transport and complexation mechanisms. This kind of study is valuable for designing more efficient ion-selective materials and devices (Kr̆íž et al., 2008).

8. Infrared Spectroscopic Study of Water Role

The role of water in the interaction with crown ethers, including 4-Nitrobenzo-18-crown-6, has been explored through infrared spectroscopy. This research aids in understanding the dynamics of water molecules in complex molecular structures (El-eswed et al., 1997).

Wirkmechanismus

Safety and Hazards

4-Nitrobenzo-18-crown-6 is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Crown ethers like 4-Nitrobenzo-18-crown-6 have wide application prospects. They could be introduced into amphiphilic copolymers to provide a new trigger mode for drug delivery . In one study, a derivative of 4-Nitrobenzo-18-crown-6 was used to load substances, such as doxorubicin hydrochloride (DOX) and gold nanoparticles .

Eigenschaften

IUPAC Name |

20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXOKBZWNFJJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345156 | |

| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzo-18-crown-6 | |

CAS RN |

53408-96-1 | |

| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitrobenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Nitrobenzo-18-crown-6 interact with cations and what are the downstream effects?

A1: 4-Nitrobenzo-18-crown-6 is a crown ether, a class of cyclic molecules known for their ability to selectively bind cations. This selectivity arises from the crown ether's cavity size and the arrangement of oxygen atoms, which coordinate with the cation. Research has shown that 4-Nitrobenzo-18-crown-6 exhibits a particular affinity for potassium ions (K+) []. This binding can impact the transport of K+ across membranes, as demonstrated in studies exploring its use in bulk liquid membrane transport systems []. Furthermore, the binding of 4-Nitrobenzo-18-crown-6 to cations like Yttrium(III) can be studied using conductometry in non-aqueous solutions to understand the complex formation process [].

Q2: What is the impact of substituents on the cation transport properties of benzo-crown ethers like 4-Nitrobenzo-18-crown-6?

A2: Substituents on the benzo-crown ether ring system can significantly influence their cation transport abilities. Studies have revealed that the presence of an electron-withdrawing nitro group, as in 4-Nitrobenzo-18-crown-6, can decrease the rate of K+ transport compared to its unsubstituted counterpart, benzo-18-crown-6 []. This highlights the substantial impact of substituents on the overall function of these compounds.

Q3: Can 4-Nitrobenzo-18-crown-6 be used in sensor applications?

A3: Yes, the selective binding of 4-Nitrobenzo-18-crown-6 towards specific cations makes it suitable for ion-selective electrode applications. Researchers have successfully developed a sensor for Thallium (I) ions using 4-Nitrobenzo-18-crown-6 as the ion carrier in a polymeric membrane []. This sensor demonstrated high selectivity for Thallium (I) even in the presence of other interfering cations.

Q4: How does the structure of 4-Nitrobenzo-18-crown-6 facilitate the formation of unique complexes?

A4: The crystal and molecular structure of 4-Nitrobenzo-18-crown-6 allows it to form intriguing complexes with various molecules. For instance, it readily forms adducts with compounds like 2,4-dithiouracil, offering insights into structural motifs and hydrogen bonding interactions []. Similarly, its complex with caesium thiocyanate has been structurally characterized, shedding light on the coordination behavior and crystal packing arrangements [].

Q5: Can 4-Nitrobenzo-18-crown-6 be chemically modified for other applications?

A5: The presence of the nitro group in 4-Nitrobenzo-18-crown-6 allows for further chemical transformations. Researchers have successfully reduced the nitro group to an amino group, leading to the synthesis of 4'-aminobenzo-18-crown-6. This compound serves as a versatile building block for synthesizing monoazo dyes with potential applications in various fields [].

Q6: What are the implications of using aqua regia in the context of 4-Nitrobenzo-18-crown-6?

A6: While aqua regia is a highly corrosive mixture known for dissolving gold, its use with crown ethers requires careful consideration. Studies show that while aryl crown ethers can be nitrated in concentrated aqua regia, dilute solutions can facilitate the isolation of oxonium ion salts containing 4-Nitrobenzo-18-crown-6 without unwanted nitration []. This highlights the importance of controlled reaction conditions when utilizing these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

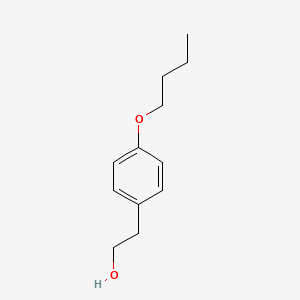

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)